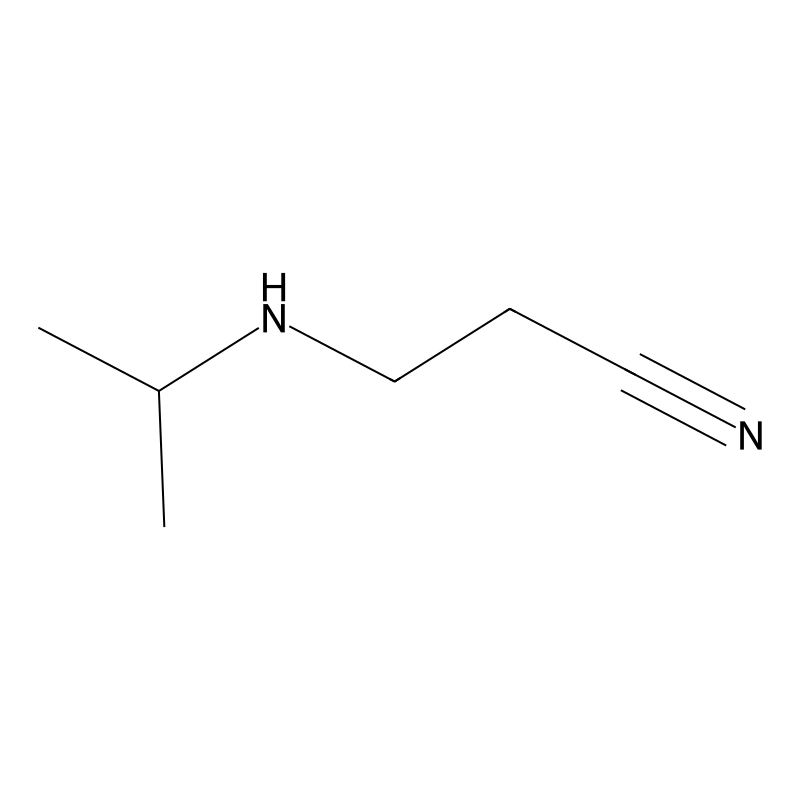3-(Isopropylamino)propanenitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
While some chemical suppliers offer this compound, the descriptions primarily focus on its CAS number, formula, and availability, with no mention of its research applications [, , ].
Potential Research Areas:
Based on the chemical structure of 3-(Isopropylamino)propanenitrile, which contains both an amine and a nitrile functional group, it is possible that it could be explored in various research areas, including:
- Organic synthesis: As a building block for the synthesis of more complex molecules, potentially in pharmaceutical or material science research [].
- Medicinal chemistry: As a starting material for the development of new drugs, due to the presence of functional groups that can participate in various biological interactions [].
- Material science: As a component in the development of new materials with specific properties, such as polymers or catalysts [].
3-(Isopropylamino)propanenitrile, with the chemical formula C₆H₁₂N₂ and CAS number 692-98-8, is a nitrile compound characterized by the presence of an isopropylamino group attached to a propanenitrile backbone. It has a molecular weight of 112.17 g/mol and is recognized for its potential in various chemical and biological applications. The compound's structure includes a propanenitrile moiety, which contributes to its reactivity and biological properties.
3-(Isopropylamino)propanenitrile can undergo several chemical transformations:
- Oxidation: Under specific conditions, this compound can be oxidized to form various nitrogen-containing products.
- Aza-Michael Addition: It can participate in aza-Michael addition reactions, where it reacts with α,β-unsaturated carbonyl compounds, leading to the formation of more complex molecules .
- Nucleophilic Substitution: The nitrile group can also act as a nucleophile in substitution reactions, facilitating the formation of amines or other derivatives .
Research indicates that 3-(Isopropylamino)propanenitrile exhibits biological activities that may include:
- Antioxidant Properties: Compounds with similar structures have been studied for their antioxidant capabilities, suggesting potential therapeutic applications .
- Anti-inflammatory Effects: Some derivatives related to this compound have shown promise in reducing inflammation, indicating possible uses in treating inflammatory diseases .
Several synthesis methods for 3-(Isopropylamino)propanenitrile have been documented:
- Aza-Michael Addition: This method involves the reaction of isopropylamine with α,β-unsaturated nitriles under catalytic conditions .
- Direct Alkylation: Another approach includes the alkylation of propanenitrile with isopropylamine using conventional organic synthesis techniques .
- Reduction Reactions: Reduction of suitable precursors can also yield this compound, although specific conditions vary depending on the starting materials used.
3-(Isopropylamino)propanenitrile finds applications in various fields:
- Pharmaceuticals: Its derivatives are being explored for potential use in drug development due to their biological activities.
- Chemical Intermediates: It serves as an intermediate in synthesizing other complex organic compounds.
- Research: The compound is utilized in academic and industrial research settings to explore new
Several compounds share structural similarities with 3-(Isopropylamino)propanenitrile. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(tert-Butylamino)propanenitrile | Contains a tert-butyl group instead | Potentially different steric effects |
| 3-(Cyclopropylamino)propanenitrile | Features a cyclopropyl group | May exhibit distinct reactivity patterns |
| 3-(Amino)propanenitrile | Lacks the isopropyl group | Simpler structure may lead to different properties |
3-(Isopropylamino)propanenitrile's unique combination of an isopropyl group and a nitrile functional group distinguishes it from these similar compounds, potentially affecting its reactivity and biological activity.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Corrosive;Irritant








